Cas no 942006-06-6 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide)

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a fused tetrahydroquinoline scaffold and a thiophene sulfonamide moiety. This compound is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The acetylated tetrahydroquinoline core enhances stability and modulates electronic properties, while the thiophene sulfonamide group offers opportunities for further functionalization. Its well-defined structure and purity make it suitable for research applications, particularly in drug discovery and structure-activity relationship studies. The compound’s balanced lipophilicity and molecular rigidity may contribute to improved binding affinity in target interactions.
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide structure
942006-06-6 structure
Product name:N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
CAS No:942006-06-6
MF:C15H16N2O3S2
MW:336.429141044617
CID:5503745

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
    • N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
    • Inchi: 1S/C15H16N2O3S2/c1-11(18)17-8-2-4-12-10-13(6-7-14(12)17)16-22(19,20)15-5-3-9-21-15/h3,5-7,9-10,16H,2,4,8H2,1H3
    • InChI Key: DSEATZQWFHDPDE-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCCN3C(C)=O)(=O)=O)SC=CC=1

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2769-0433-5mg
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2769-0433-3mg
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2769-0433-25mg
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2769-0433-40mg
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2769-0433-4mg
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2769-0433-20mg
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2769-0433-75mg
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2769-0433-20μmol
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2769-0433-5μmol
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2769-0433-10μmol
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
942006-06-6 90%+
10μl
$69.0 2023-05-16

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide Related Literature

Additional information on N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Recent Advances in the Study of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS: 942006-06-6)

The compound N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (CAS: 942006-06-6) has recently emerged as a promising candidate in medicinal chemistry research, particularly in the development of novel therapeutic agents. This sulfonamide derivative has attracted significant attention due to its unique structural features and potential biological activities. Recent studies have focused on its synthesis, characterization, and evaluation of pharmacological properties, with particular emphasis on its mechanism of action and therapeutic applications.

Structural analysis reveals that this compound combines a tetrahydroquinoline scaffold with a thiophene sulfonamide moiety, creating a pharmacophore with potential interactions with various biological targets. The acetyl group at the 1-position of the tetrahydroquinoline ring enhances the compound's metabolic stability, while the sulfonamide group provides hydrogen bonding capabilities crucial for target binding. Recent X-ray crystallography studies have provided detailed insights into its three-dimensional conformation and potential binding modes.

In pharmacological screening, this compound has demonstrated significant activity against several disease-relevant targets. Most notably, recent in vitro studies have shown potent inhibitory effects on specific protein kinases involved in inflammatory pathways. The IC50 values reported in these studies range from nanomolar to low micromolar concentrations, suggesting promising therapeutic potential. Molecular docking simulations have further elucidated its binding interactions with these kinase targets, providing a structural basis for its inhibitory activity.

Recent synthetic chemistry advancements have improved the production yield and purity of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide. Novel synthetic routes published in 2023-2024 have addressed previous challenges in regioselectivity and have reduced the number of synthetic steps from earlier reported methods. These improvements are crucial for scaling up production for preclinical studies and potential clinical development.

Pharmacokinetic studies conducted in animal models have revealed favorable absorption and distribution properties, with good oral bioavailability reported in rodent studies. The compound shows moderate plasma protein binding and demonstrates adequate blood-brain barrier penetration in preliminary assessments, suggesting potential applications in central nervous system disorders. Recent metabolite identification studies have characterized its major metabolic pathways, providing important information for future structural optimization.

Current research directions include structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, as well as investigations into its potential applications in specific disease areas. Preliminary data suggest possible utility in autoimmune disorders and certain cancers, though these findings require further validation in more comprehensive animal models. The compound's safety profile is currently under evaluation in extended toxicology studies.

In conclusion, N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide represents an exciting development in medicinal chemistry, with recent studies highlighting its potential as a lead compound for further optimization. The growing body of research on this molecule (CAS: 942006-06-6) underscores its significance in current drug discovery efforts and warrants continued investigation into its therapeutic applications.

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